(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567514
InChI: InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)
SMILES: CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC13567514

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
Standard InChI InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)
Standard InChI Key HHLRSIRFPJAVAT-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid features a chiral center at the second carbon of the acetic acid backbone, conferring stereochemical specificity critical for biological activity. The Boc group (-OC(O)C(C)(C)₃) protects the amine functionality, while the 4-isopropoxyphenyl moiety introduces hydrophobicity and π-π stacking potential. The IUPAC name, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid, reflects these substituents .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₅
Molecular Weight309.36 g/mol
SMILESCC(C)OC1=CC=C(C=C1)C@HNC(=O)OC(C)(C)C
InChIKeyHHLRSIRFPJAVAT-CYBMUJFWSA-N
Melting PointNot reported-
SolubilitySoluble in DMSO, methanol

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Boc Protection: Reaction of 2-amino-2-(4-isopropoxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, THF/H₂O).

  • Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the (R)-configuration.

  • Purification: Crystallization from ethanol/water mixtures or column chromatography yields >95% purity.

Industrial Optimization

Continuous flow reactors enhance throughput by minimizing side reactions (e.g., racemization) and improving heat dissipation. Automated systems achieve batch-to-batch consistency, crucial for Good Manufacturing Practice (GMP) compliance.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, NaOH, THF/H₂O, 0°C→RT85–90%
ResolutionL-(+)-Tartaric acid, ethanol70%
CrystallizationEthanol/water (3:1), −20°C95%

Chemical Reactivity and Functionalization

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, regenerating the free amine for peptide coupling . Kinetic studies show complete deprotection within 30 minutes at 25°C .

Peptide Bond Formation

The carboxylic acid moiety participates in amide couplings using reagents like HATU or EDCl/HOBt, enabling incorporation into larger peptidomimetics. For example, conjugation to lysine side chains enhances proteolytic stability in drug candidates .

Aryl Ring Modifications

Electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-isopropoxyphenyl group diversifies the compound’s electronic profile. Computational studies (DFT) predict preferential reactivity at the para position due to electron-donating isopropoxy effects .

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity suitable for drug-like molecules .

  • NBO Charges: The Boc carbonyl oxygen carries a partial charge of −0.52 e, facilitating hydrogen bonding in enzyme active sites .

Molecular Dynamics (MD) Simulations

Trajectories of the compound bound to CK1ε show stable hydrophobic contacts with Val 87 and Leu 135 over 100 ns simulations, explaining isoform selectivity .

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